molecular formula C16H18O4 B12611138 3,4,4',5-Tetramethoxy-1,1'-biphenyl CAS No. 648409-58-9

3,4,4',5-Tetramethoxy-1,1'-biphenyl

Cat. No.: B12611138
CAS No.: 648409-58-9
M. Wt: 274.31 g/mol
InChI Key: SBFWRLNYWJQNSY-UHFFFAOYSA-N
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Description

3,4,4’,5-Tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C16H18O6 It is a derivative of biphenyl, where four methoxy groups are attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4’,5-Tetramethoxy-1,1’-biphenyl typically involves the methoxylation of biphenyl derivatives. One common method is the reaction of 2,6-dimethoxyphenol with appropriate reagents to introduce the methoxy groups at the desired positions . The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the methoxylation process.

Industrial Production Methods

In industrial settings, the production of 3,4,4’,5-Tetramethoxy-1,1’-biphenyl may involve large-scale methoxylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,4’,5-Tetramethoxy-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,4’,5-Tetramethoxy-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,4’,5-Tetramethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetramethoxy-1,1’-biphenyl-4,4’-diol: Similar structure but with hydroxyl groups.

    2,2’,4,4’-Tetramethoxy-1,1’-biphenyl: Different positions of methoxy groups.

    3,3’,4,4’-Tetramethoxy-1,1’-biphenyl: Different positions of methoxy groups.

Uniqueness

3,4,4’,5-Tetramethoxy-1,1’-biphenyl is unique due to the specific arrangement of methoxy groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research applications .

Properties

CAS No.

648409-58-9

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

1,2,3-trimethoxy-5-(4-methoxyphenyl)benzene

InChI

InChI=1S/C16H18O4/c1-17-13-7-5-11(6-8-13)12-9-14(18-2)16(20-4)15(10-12)19-3/h5-10H,1-4H3

InChI Key

SBFWRLNYWJQNSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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